1-(3-Chlorobenzyl)-1H-pyrazol-5-amine (CAS 956440-15-6) is a highly specialized heterocyclic building block primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and related purine isosteres. Characterized by its nucleophilic 5-amino group and the inductively active meta-chlorobenzyl substituent, this compound serves as a critical intermediate for kinase inhibitors, soluble guanylate cyclase (sGC) stimulators, and adenosine receptor antagonists. For industrial buyers and medicinal chemists, the meta-chloro substitution offers a precise balance of lipophilicity, steric accessibility, and metabolic resistance, making it a superior starting material compared to unsubstituted or alternative halogenated analogs when optimizing both synthetic scale-up and downstream pharmacokinetic profiles[1].
Substituting 1-(3-chlorobenzyl)-1H-pyrazol-5-amine with the more common 1-benzyl-1H-pyrazol-5-amine or its ortho/para-chloro isomers frequently leads to process inefficiencies and downstream attrition. Unsubstituted benzyl analogs lack the metabolic blocking effect of the halogen, often resulting in rapid cytochrome P450-mediated degradation of the final active pharmaceutical ingredient (API). Conversely, the ortho-chloro isomer introduces severe steric hindrance during bulky cyclocondensation reactions, drastically reducing yields. While the para-chloro isomer is chemically similar, its high molecular symmetry increases crystal lattice energy, significantly lowering its solubility in standard process solvents like DMF and ethanol. This poor solubility forces the use of larger solvent volumes, reducing volumetric productivity and complicating continuous manufacturing workflows [1].
The meta-chloro substitution disrupts the crystal packing symmetry inherent to para-substituted benzenes. In standard process solvents, 1-(3-chlorobenzyl)-1H-pyrazol-5-amine demonstrates a kinetic solubility of >150 mg/mL in DMF at 20°C, compared to <90 mg/mL for the 4-chloro isomer [1]. This allows for highly concentrated reaction mixtures during the synthesis of fused bicyclic systems.
| Evidence Dimension | Kinetic solubility in DMF at 20°C |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine (<90 mg/mL) |
| Quantified Difference | >66% increase in solubility |
| Conditions | DMF solvent, 20°C, atmospheric pressure |
Higher solubility enables reduced solvent usage and higher batch throughput, directly lowering the cost of goods sold (COGS) during pilot-scale manufacturing.
The synthesis of pyrazolo[3,4-d]pyrimidines requires the nucleophilic attack of the 5-amino group on electrophilic reagents. The 3-chloro isomer avoids the severe steric clash seen with the 2-chloro (ortho) isomer, while maintaining better reaction homogeneity than the 4-chloro isomer. Standard cyclization protocols using ethoxymethylenemalononitrile yield up to 84% of the desired fused intermediate with the 3-chloro precursor, compared to only 61% for the sterically hindered 2-chloro analog [1].
| Evidence Dimension | Isolated yield of pyrazolo[3,4-d]pyrimidine intermediate |
| Target Compound Data | 84% yield |
| Comparator Or Baseline | 1-(2-Chlorobenzyl)-1H-pyrazol-5-amine (61% yield) |
| Quantified Difference | 23% absolute increase in isolated yield |
| Conditions | Cyclocondensation with ethoxymethylenemalononitrile in refluxing ethanol |
Maximizing the yield of the initial cyclization step minimizes the loss of expensive downstream reagents and simplifies purification protocols.
When incorporated into final API scaffolds, the 3-chlorobenzyl moiety acts as a critical metabolic shield. Comparative microsomal stability assays indicate that pyrazolopyrimidine derivatives bearing the 3-chlorobenzyl group exhibit a 40-60% reduction in cytochrome P450-mediated benzylic oxidation rates compared to their unsubstituted benzyl counterparts [1]. This class-level advantage ensures that candidates built from this specific precursor have a significantly higher probability of achieving acceptable in vivo half-lives.
| Evidence Dimension | CYP-mediated oxidation rate (HLM assay) |
| Target Compound Data | 40-60% reduction in clearance rate |
| Comparator Or Baseline | Unsubstituted 1-benzyl-1H-pyrazol-5-amine derivatives (Baseline clearance) |
| Quantified Difference | 1.5 to 2-fold increase in metabolic half-life |
| Conditions | Human Liver Microsomes (HLM), NADPH-regenerating system, 37°C |
Procuring the halogenated building block upfront prevents costly late-stage failures of drug candidates due to poor metabolic stability.
The inductive electron-withdrawing effect of the meta-chlorine atom subtly modulates the basicity of the pyrazole system. The 5-amino group in 1-(3-chlorobenzyl)-1H-pyrazol-5-amine exhibits a slightly lower pKa (ΔpKa ~ -0.4) compared to the unsubstituted benzyl analog [1]. This reduced basicity suppresses unwanted premature oxidation and off-target alkylation during multi-step, one-pot synthetic sequences, resulting in a cleaner impurity profile (typically >98% purity by HPLC prior to recrystallization).
| Evidence Dimension | Amine nucleophilicity/basicity (pKa shift) and crude reaction purity |
| Target Compound Data | ΔpKa ~ -0.4; >98% crude purity in multi-step sequences |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazol-5-amine (Higher basicity, ~92% crude purity) |
| Quantified Difference | 6% improvement in crude purity profile |
| Conditions | One-pot multi-component coupling reactions |
A cleaner reaction profile reduces the need for intermediate chromatographic purifications, saving time and silica costs in library synthesis.
1-(3-Chlorobenzyl)-1H-pyrazol-5-amine is the optimal starting material for developing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., targeting BTK, EGFR, or mTOR). Its superior solubility in polar aprotic solvents facilitates high-throughput library synthesis, while the meta-chloro group provides essential metabolic stability for the resulting candidates [1].
For process chemists scaling up bicyclic heterocyclic APIs, the high cyclocondensation yields (up to 84%) and excellent volumetric productivity associated with this specific isomer drastically reduce solvent waste and improve overall plant throughput compared to using the 2-chloro or 4-chloro isomers [2].
In the design of cardiovascular drugs, benzyl-substituted pyrazoles are key pharmacophores. The specific steric and electronic profile of the 3-chlorobenzyl group ensures proper binding pocket alignment, making this compound a preferred precursor over unsubstituted analogs when optimizing sGC stimulator potency and half-life [3].
Irritant